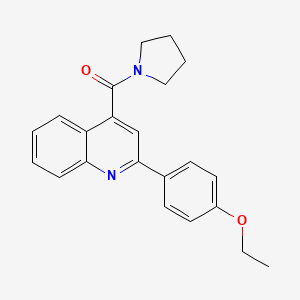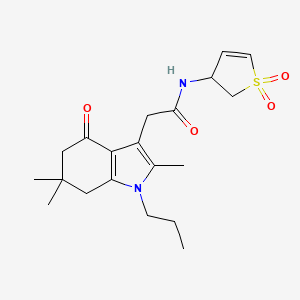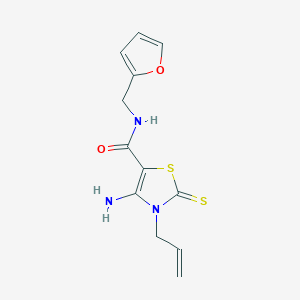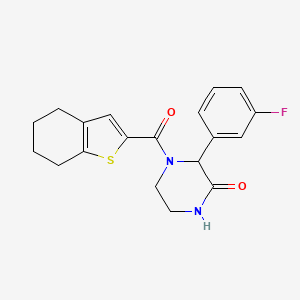
2-(4-ETHOXYPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethoxybenzene is reacted with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Pyrrolidine-1-carbonyl Group: The final step involves the acylation of the quinoline derivative with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(4-Ethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding assays.
Material Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the ethoxy and pyrrolidine-1-carbonyl groups, resulting in different biological activities.
4-(Pyrrolidine-1-carbonyl)quinoline: Lacks the ethoxyphenyl group, which may affect its binding affinity and specificity.
2-(4-Methoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical properties and reactivity.
Uniqueness
2-(4-Ethoxyphenyl)-4-(pyrrolidine-1-carbonyl)quinoline is unique due to the presence of both the ethoxyphenyl and pyrrolidine-1-carbonyl groups, which contribute to its distinct chemical and biological properties. These functional groups can enhance its solubility, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
[2-(4-ethoxyphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-2-26-17-11-9-16(10-12-17)21-15-19(22(25)24-13-5-6-14-24)18-7-3-4-8-20(18)23-21/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXSPZPGYSAEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetamide](/img/structure/B5662116.png)
![2-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B5662119.png)

![1-N'-[(3R,4S)-4-cyclopropyl-1-[(1,4,5-trimethylimidazol-2-yl)methyl]pyrrolidin-3-yl]cyclopropane-1,1-dicarboxamide](/img/structure/B5662131.png)
![N-cyclopentyl-3-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzamide](/img/structure/B5662139.png)
![3-Phenyl-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1'-cyclopentane]](/img/structure/B5662142.png)
![5-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5662157.png)

![4-[(2,4-dichlorophenoxy)acetyl]-2-methyl-1,4-oxazepane](/img/structure/B5662177.png)
![4-(3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5662186.png)
![N-[2-(3-chlorophenoxy)ethyl]-N-methyl-4-piperidin-3-ylbenzamide](/img/structure/B5662193.png)


![METHYL 2-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDO]BENZOATE](/img/structure/B5662213.png)
